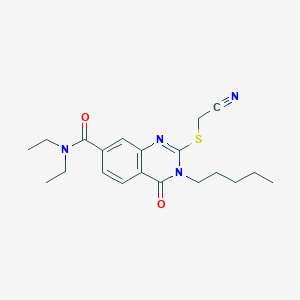
2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been studied for their potential medicinal properties, including anticancer and antimicrobial activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazoline core, followed by various functional group transformations to introduce the cyanomethylthio, diethyl, oxo, and pentyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with various substituents attached at specific positions. These substituents include a cyanomethylthio group, a diethyl group, an oxo group, and a pentyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
This compound exhibits potential as an antimicrobial agent due to its structural similarity to benzothiazole derivatives, which are known for their antimicrobial properties .
Methods of Application
The antimicrobial activity is typically assessed using broth microdilution methods to determine the minimum inhibitory concentration (MIC) against various bacterial strains.
Results
While specific data for this compound is not available, related benzothiazole analogs have shown MIC values ranging from 0.5 to 16 µg/mL, indicating strong antimicrobial potential .
Anti-inflammatory Properties
Scientific Field
Biochemistry and Inflammation Research
Application Summary
The compound’s anti-inflammatory properties are inferred from its structural analogy to benzothiazole derivatives, which have been reported to exhibit significant anti-inflammatory effects .
Methods of Application
In vivo studies involving induced inflammation in animal models are used to evaluate the anti-inflammatory efficacy, measuring edema and cytokine levels as indicators.
Results
Related compounds have demonstrated a reduction in edema by up to 70% and a decrease in pro-inflammatory cytokines, suggesting similar potential for this compound .
Antioxidant Effects
Scientific Field
Free Radical Biology
Application Summary
Benzothiazole derivatives, including compounds similar to the one , have been studied for their antioxidant capabilities, which are crucial in combating oxidative stress .
Methods of Application
The antioxidant activity is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and reducing power assays.
Results
Comparable benzothiazole compounds have shown IC50 values in the range of 10-30 µM in DPPH assays, indicating potent antioxidant activity .
Anticancer Activity
Scientific Field
Oncology and Chemotherapy
Application Summary
The quinazoline moiety present in the compound is associated with anticancer activity, particularly in disrupting cell signaling pathways in cancer cells .
Methods of Application
Cell viability assays, such as MTT and BrdU, are employed to test the cytotoxic effects on various cancer cell lines.
Results
Studies on related structures have reported IC50 values ranging from 1 to 10 µM, suggesting the compound’s potential efficacy in cancer treatment .
Neuroprotective Effects
Scientific Field
Neuroscience and Neuropharmacology
Application Summary
Given the neuroprotective effects observed in benzothiazole derivatives, this compound may also serve as a neuroprotective agent .
Methods of Application
Neuroprotection is usually assessed through in vitro models using neurotoxic agents and measuring cell survival rates post-treatment.
Results
Analogous compounds have shown increased cell survival rates by up to 50% in neurotoxicity assays, indicating possible neuroprotective properties .
Agricultural Chemicals
Scientific Field
Agrochemistry and Pest Management
Application Summary
The structural features of this compound suggest its use as a precursor for developing novel agrochemicals, such as pesticides or herbicides .
Methods of Application
Field trials and bioassays are conducted to evaluate the efficacy of the compound against a range of agricultural pests and weeds.
Results
While specific results for this compound are not available, related benzothiazole derivatives have been effective in pest control at concentrations of 100-200 ppm .
Electrophosphorescent Materials
Scientific Field
Material Science and Organic Electronics
Application Summary
The compound’s potential use in organic light-emitting diodes (OLEDs) as an electrophosphorescent emitter is based on its structural similarity to benzothiazole derivatives known for such applications .
Methods of Application
The compound can be incorporated into OLED devices and its electrophosphorescent properties are evaluated through photophysical measurements like quantum yield and electroluminescence efficiency.
Results
Benzothiazole derivatives have been used to achieve high external quantum efficiencies in OLEDs, suggesting that this compound could also be effective in this application .
Chemotherapeutic Agents
Scientific Field
Chemotherapy and Drug Design
Application Summary
The compound’s structure suggests its use in the design of novel chemotherapeutic agents, leveraging its potential interaction with biological targets .
Methods of Application
Drug design studies involving molecular docking and in vitro assays to assess the compound’s affinity for cancer-related proteins and enzymes.
Results
Similar cyanoacetamide derivatives have shown promise in preclinical studies, indicating the potential of this compound in chemotherapy .
Fluorescent Probes
Scientific Field
Analytical Chemistry and Bioimaging
Application Summary
The compound may serve as a fluorescent probe for analyte detection due to its fluorescent properties akin to benzothiazole-based probes .
Methods of Application
Synthesis of the compound followed by its incorporation into a sensor system; its fluorescence is then measured upon interaction with specific analytes.
Results
Related benzothiazole compounds have been successfully used as fluorescent probes, which implies that this compound could be similarly utilized .
Anti-Diabetic Activity
Scientific Field
Endocrinology and Metabolic Diseases
Application Summary
The compound could be explored for anti-diabetic activity, as benzothiazole analogs have shown hypoglycemic effects .
Methods of Application
In vivo studies in diabetic animal models to evaluate the compound’s effect on blood glucose levels and insulin sensitivity.
Results
Benzothiazole derivatives have demonstrated significant reductions in blood glucose levels in diabetic models, suggesting potential anti-diabetic properties for this compound .
Anti-Parkinson Activity
Scientific Field
Neurology and Central Nervous System Disorders
Application Summary
Given the neuroprotective effects of related compounds, this compound may have therapeutic potential in Parkinson’s disease .
Methods of Application
Neuroprotection assays in cellular models of Parkinson’s disease to assess the compound’s ability to protect dopaminergic neurons.
Results
Analogous benzothiazole derivatives have shown protective effects on neuronal cells, indicating the compound’s possible use in Parkinson’s therapy .
Agricultural Fungicides
Scientific Field
Agricultural Sciences and Crop Protection
Application Summary
The compound’s structural features suggest its potential as a fungicide in agriculture, protecting crops from fungal pathogens .
Methods of Application
Field trials to test the compound’s efficacy against a variety of fungal species affecting crops.
Results
Similar benzothiazole compounds have been effective in controlling fungal growth at certain concentrations, which points to the fungicidal capabilities of this compound .
Orientations Futures
The future research directions for this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could be in the fields of medicinal chemistry or material science .
Propriétés
IUPAC Name |
2-(cyanomethylsulfanyl)-N,N-diethyl-4-oxo-3-pentylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-7-8-12-24-19(26)16-10-9-15(18(25)23(5-2)6-3)14-17(16)22-20(24)27-13-11-21/h9-10,14H,4-8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHGNQIJPYREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CC)CC)N=C1SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2947291.png)
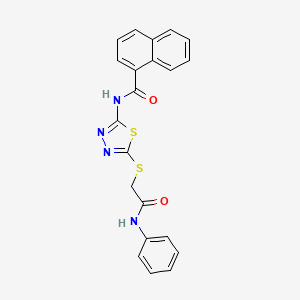
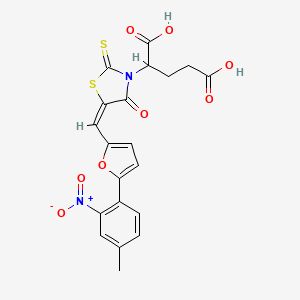
![([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile](/img/structure/B2947296.png)
![1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/no-structure.png)
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)
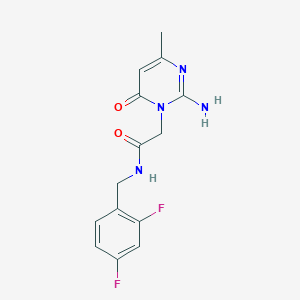
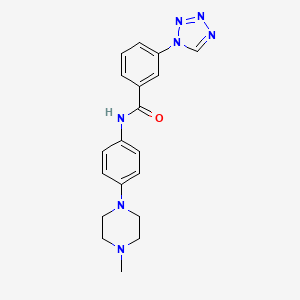
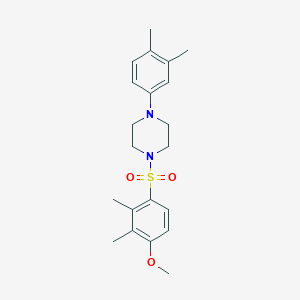
![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)
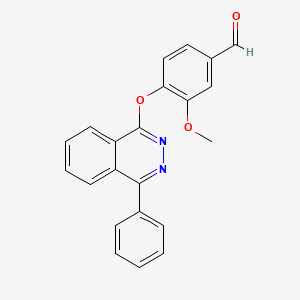
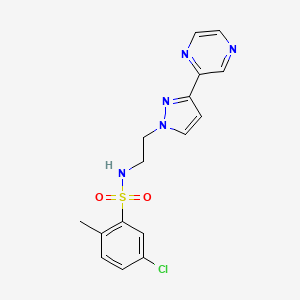
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)